2-amino-N-[(1S)-1-phenylethyl]benzamide
Description
2-Amino-N-[(1S)-1-phenylethyl]benzamide (CAS: 85592-80-9) is a chiral benzamide derivative characterized by an amino-substituted benzamide core and an (S)-configured 1-phenylethyl group. Its molecular formula is C₁₅H₁₆N₂O, with a molecular weight of 240.3 g/mol . The compound is synthesized via the reaction of isatoic anhydride with 2-phenylethylamines, a method yielding high efficiency (up to 90% in related diamides) . The amino group at the ortho position and the chiral phenylethyl moiety make it structurally versatile for applications in catalysis, drug discovery, and asymmetric synthesis.
Properties
CAS No. |
783371-72-2 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
KBRHMOXICLSVTL-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis via Isatoic Anhydride and (S)-1-Phenylethylamine
Reaction Conditions and Mechanism
This method employs isatoic anhydride and (S)-1-phenylethylamine under microwave irradiation, offering rapid reaction kinetics and reduced solvent use. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of isatoic anhydride, forming the benzamide backbone.
Key Parameters:
- Temperature : 150 °C
- Time : 15 minutes
- Solvent : Solvent-free or minimal acetonitrile
- Purification : Reversed-phase flash chromatography
- Yield : ~75% (crude), >90% purity after purification.
Advantages:
- Efficiency : Microwave irradiation accelerates reaction rates by 10–100x compared to conventional heating.
- Green Chemistry : Reduced solvent consumption aligns with sustainable practices.
Aqueous-Phase Synthesis Using Benzoyl Chloride and (S)-1-Phenylethylamine
Reaction Design and Optimization
A patent (CN103288667A) details a scalable, solvent-free method in aqueous media. Benzoyl chloride reacts with (S)-1-phenylethylamine in the presence of sodium hydroxide or potassium hydroxide , forming the target compound via an amidation mechanism.
Protocol:
- Molar Ratios : Benzoyl chloride : phenylethylamine : NaOH = 1.5 : 1 : 3.
- Temperature : Ice bath (≤10 °C) during benzoyl chloride addition, followed by room-temperature stirring (2–3 h).
- Work-Up : Filtration, neutralization, and vacuum drying (70–80 °C, 8–10 h).
- Yield : 99% (Example 3).
Advantages:
- Cost-Effectiveness : Eliminates organic solvents, reducing production costs.
- Scalability : High yields under mild conditions facilitate industrial adoption.
Reduction of p-Nitro-N-[(1S)-1-Phenylethyl]Benzamide
Nitro-to-Amine Conversion
This two-step approach first synthesizes p-nitro-N-[(1S)-1-phenylethyl]benzamide , followed by reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) .
Procedure:
- Reduction Conditions :
- Reagent : SnCl₂·2H₂O (1.125 g/mmol) in ethyl acetate.
- Temperature : Reflux (2 h).
- Work-Up : Sodium bicarbonate neutralization (pH 7–8), extraction, and drying.
- Yield : 98%.
Advantages:
- Selectivity : Tin(II) chloride selectively reduces nitro groups without affecting the amide bond.
- Compatibility : Suitable for substrates sensitive to harsher reducing agents.
Solvent-Dependent Polymorphism and Crystallization
Impact of Solvent Choice
Crystallization solvents critically influence the polymorphic forms of 2-amino-N-[(1S)-1-phenylethyl]benzamide. Three distinct polymorphs (I, II, III) have been characterized:
| Polymorph | Solvent | Space Group | Hydrogen-Bonding Network |
|---|---|---|---|
| I | Acetonitrile | P2₁ | N–H⋯O chains along b-axis |
| II | Ethanol/Water | P2₁ | Parallel chains with π-stacking |
| III | Toluene/THF | P2₁2₁2₁ | Dual independent molecules per unit |
Key Findings:
Comparative Analysis of Synthesis Methods
Recommendations:
- Industrial Use : Aqueous-phase synthesis (Method 2) for cost and yield advantages.
- Lab-Scale R&D : Microwave-assisted synthesis (Method 1) for rapid screening.
- Functional Group Tolerance : Nitro reduction (Method 3) for complex substrates.
Mechanistic Insights and Side Reactions
Side Products and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1S)-1-phenylethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenylethyl groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be employed in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-amino-N-[(1S)-1-phenylethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-amino-N-[(1S)-1-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Chirality : The (S)-phenylethyl group in the target compound and analogs (e.g., ) enables enantioselective interactions in catalysis and drug-receptor binding.
- Substituent Effects: The ortho-amino group in the target compound enhances hydrogen bonding, whereas chloro () or trifluoromethyl () groups increase lipophilicity and metabolic stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-[(1S)-1-phenylethyl]benzamide?
- Methodological Answer : The synthesis of benzamide derivatives typically involves condensation reactions. For example, analogous compounds like N-benzoyl-2-hydroxybenzamides are synthesized using pyridine as a catalyst under reflux conditions for 4 hours (Scheme 1, ). For chiral amides, enantioselective synthesis may require stereospecific reagents or chiral auxiliaries. Post-synthetic modifications (e.g., hydrogenation with Pd/C or functional group protection using TIPSCl) can be adapted from protocols for structurally similar amides (Scheme 2, ). Purification often employs column chromatography or recrystallization, with characterization via TLC and melting point analysis.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (1H, 13C) to confirm the presence of the 2-amino group, benzamide backbone, and chiral (1S)-1-phenylethyl moiety.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- HPLC with UV/Vis or fluorescence detection (≥95% purity threshold) to assess purity, as demonstrated in glycan-labeling studies using 2-amino benzamide derivatives ().
- Chiral chromatography to verify enantiomeric excess, critical for stereospecific applications.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes or receptors, leveraging the compound’s benzamide scaffold and chiral center.
- Use quantum chemical calculations (DFT or semi-empirical methods) to analyze electronic properties and reactive sites, as applied to structurally related benzamides ( ).
- QSAR models can correlate substituent effects (e.g., amino group position) with bioactivity, using datasets from analogues like N-(4-ethyl-phenyl)-benzamide derivatives ( ).
Q. What experimental strategies evaluate the compound’s biological activity and structure-activity relationships (SAR)?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like Mycobacterium tuberculosis proteases or viral proteases (e.g., SARS-CoV-2 PLpro), as seen with structurally similar 3-nitro-N-[(1R)-1-phenylethyl]benzamide inhibitors ( ).
- Cellular assays : Assess cytotoxicity and membrane permeability using cell lines (e.g., HepG2 or HEK293).
- SAR studies : Systematically modify the benzamide’s amino group, phenyl ring substituents, or chiral center, then compare bioactivity data. For example, replacing the 2-amino group with a trifluoromethyl group (as in ) alters hydrophobicity and binding affinity ().
Q. How does the (1S) stereochemistry influence the compound’s reactivity or biological interactions?
- Methodological Answer :
- Compare the (1S) enantiomer with its (1R) counterpart in kinetic resolution experiments or enantioselective catalysis (e.g., asymmetric hydrogenation).
- Study stereochemical stability under acidic/basic conditions using polarimetry or chiral HPLC, referencing PPA-catalyzed rearrangements of chiral amides ( ).
- Pharmacological profiling : Evaluate enantiomer-specific effects in vivo, as seen with SARS-CoV-2 inhibitors where stereochemistry critically impacts target binding ( ).
Q. What advanced techniques optimize fluorescent labeling for tracking the compound in biological systems?
- Methodological Answer :
- Adapt protocols for Schiff base formation with fluorophores like 2-anthranilic acid (2-AA), which enables non-destructive tracking in glycoproteins ().
- Optimize reaction parameters (pH, temperature, reductant type) to minimize desialylation or structural degradation.
- Use HPLC-fluorescence or capillary electrophoresis for separation and quantification, as validated in glycan analysis ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
